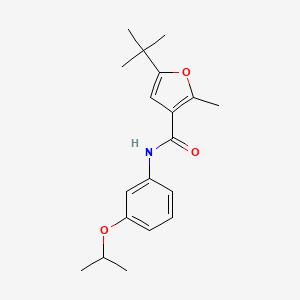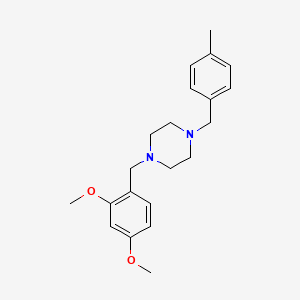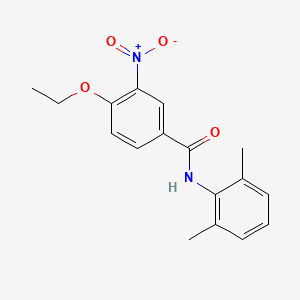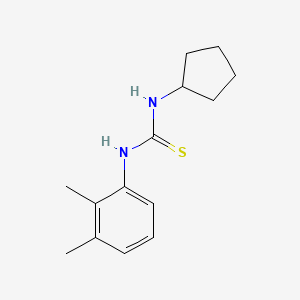
N-(3,4-dimethoxyphenyl)-N'-(2-thienylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylurea derivatives are significant in medicinal chemistry and materials science due to their diverse biological activities and functional properties. They serve as a foundation for developing novel compounds with potential applications in various fields.
Synthesis Analysis
The synthesis of phenylurea derivatives typically involves the reaction between an amine and an isocyanate or a carbonyl compound under controlled conditions. For instance, the use of N,N'-dimethoxy-N,N'-dimethylurea as a carbonyl dication equivalent in organometallic addition reactions facilitates the synthesis of unsymmetrical ketones, showcasing the versatility in synthesizing complex urea derivatives (Whipple & Reich, 1991).
Molecular Structure Analysis
Crystallographic studies of similar phenylurea compounds reveal nearly planar structures with significant intramolecular and intermolecular hydrogen bonding, contributing to their stability and reactivity. For example, the molecular structure of N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea demonstrates intramolecular N—H⋯O hydrogen bond, stabilizing the molecular conformation (Hyeong Choi et al., 2010).
Chemical Reactions and Properties
Phenylureas undergo various chemical reactions, including nucleophilic substitution, that allow functional modification and the introduction of new pharmacophores. Hindered ureas exhibit efficient substitution reactions with O, N, and S nucleophiles under neutral conditions, indicating their reactive versatility (Hutchby et al., 2009).
Physical Properties Analysis
The physical properties of phenylureas, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituent effects. Studies on similar compounds provide insights into optimizing these properties for specific applications.
Chemical Properties Analysis
The chemical behavior of phenylureas, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, is crucial for their biological activity and functionality in material science. For example, the synthesis and bioactivity studies of N-substituted ureas indicate their potential as plant growth regulators, highlighting the importance of chemical properties in determining their application scope (Song Xin-jian et al., 2006).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-18-12-6-5-10(8-13(12)19-2)16-14(17)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZQHBRLOBHNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)

![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)



![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)